molecular formula C4H6O2 B8817556 2-Butenoic acid CAS No. 113192-18-0

2-Butenoic acid

Cat. No.: B8817556
CAS No.: 113192-18-0
M. Wt: 86.09 g/mol
InChI Key: LDHQCZJRKDOVOX-UHFFFAOYSA-N
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Description

2-Butenoic acid is a natural product found in Vitis vinifera and Daucus carota with data available.

Scientific Research Applications

Organic Synthesis

Chemical Reactions
2-Butenoic acid is utilized as a key intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:

  • Diels-Alder Reactions : The compound can act as a diene in Diels-Alder cycloaddition reactions, leading to the formation of complex cyclic structures.
  • Michael Additions : It serves as a Michael acceptor due to the presence of the conjugated double bond, facilitating the formation of carbon-carbon bonds with nucleophiles.
  • Formation of Esters : this compound can be esterified to produce various esters that have applications in flavoring and fragrance industries .

Larvicidal Activity

Recent studies have highlighted the potential of derivatives of this compound as effective larvicides. For instance, n-octyl 4-mercapto-2-butenoate was found to be significantly more effective than other tested compounds against Aedes albopictus, a mosquito species known for transmitting diseases like dengue and Zika virus. The effectiveness was attributed to its hydrophobic alkyl chain, which enhances its ability to spread on water surfaces and interfere with larval respiration .

Table 1: Larvicidal Activity of Compounds Derived from this compound

CompoundLC50 (ppm)Relative Potency (RP)
n-Octyl 4-mercapto-2-butenoate68.920.026
Ethyl 4-mercaptobut-2-enoate260.510.007
Menthyl 4-mercaptobut-2-enoate13.270.136
Cypermethrin1.811

Safety Assessments

The safety profile of this compound has been extensively evaluated in various studies, particularly concerning its genotoxicity and environmental impact. According to assessments conducted by the Research Institute for Fragrance Materials (RIFM), this compound does not present significant concerns regarding genotoxicity or reproductive toxicity at current exposure levels .

Key Findings from Safety Assessments

  • Genotoxicity : Evaluated using the Ames test, results indicated that this compound is not mutagenic.
  • Repeated Dose Toxicity : No observed adverse effect levels (NOAEL) were established, suggesting low toxicity under typical exposure conditions.
  • Environmental Impact : The compound was not classified as persistent, bioaccumulative, or toxic (PBT) under IFRA standards, indicating a favorable environmental profile .

Chemical Reactions Analysis

Hydrogenation and Reduction

2-Butenoic acid undergoes catalytic hydrogenation to form saturated butyric acid (CH₃CH₂CH₂COOH). This reaction typically employs hydrogen gas in the presence of palladium or platinum catalysts . Zinc and sulfuric acid also reduce the double bond, yielding butyric acid .

ReactionConditionsProductReference
CH₃CH=CHCOOH + H₂Pd/Pt catalyst, room temperatureCH₃CH₂CH₂COOH
CH₃CH=CHCOOH + Zn/H₂SO₄Aqueous acidic mediumCH₃CH₂CH₂COOH

Halogenation Reactions

Halogens (Cl₂, Br₂) add across the double bond to form dihalogenated derivatives. For example:

  • Chlorination yields 2,3-dichlorobutyric acid .

  • Bromination produces 3-bromobutyric acid upon HBr addition .

Example Reaction:
CH₃CH=CHCOOH+Br2CH₃CHBrCHBrCOOH\text{CH₃CH=CHCOOH} + \text{Br}_2 \rightarrow \text{CH₃CHBrCHBrCOOH}

Oxidation Reactions

Oxidation with alkaline potassium permanganate (KMnO₄) generates 2,3-dihydroxybutyric acid, involving hydroxylation of the double bond :
CH₃CH=CHCOOHKMnO4,OHCH₃CH(OH)CH(OH)COOH\text{CH₃CH=CHCOOH} \xrightarrow{\text{KMnO}_4, \text{OH}^-} \text{CH₃CH(OH)CH(OH)COOH}

Esterification

This compound reacts with alcohols in the presence of sulfuric acid to form crotonate esters :
CH₃CH=CHCOOH+ROHH2SO4CH₃CH=CHCOOR+H2O\text{CH₃CH=CHCOOH} + \text{ROH} \xrightarrow{\text{H}_2\text{SO}_4} \text{CH₃CH=CHCOOR} + \text{H}_2\text{O}

Isomerization

The cis-isomer (Z-2-butenoic acid) thermally isomerizes to the trans-form (E-2-butenoic acid) at 180°C :
(Z)-CH₃CH=CHCOOHΔ(E)-CH₃CH=CHCOOH\text{(Z)-CH₃CH=CHCOOH} \xrightarrow{\Delta} \text{(E)-CH₃CH=CHCOOH}

Copolymerization

trans-2-Butenoic acid participates in free-radical copolymerization with vinyl monomers (e.g., acrylic acid) under γ-irradiation, forming hydrogels used in controlled drug delivery .

Reaction with Ammonia

In the presence of mercury(II) acetate, this compound reacts with ammonia to synthesize DL-threonine, a proteinogenic amino acid :
CH₃CH=CHCOOH+NH3Hg(OAc)2DL-threonine\text{CH₃CH=CHCOOH} + \text{NH}_3 \xrightarrow{\text{Hg(OAc)}_2} \text{DL-threonine}

Hypochlorous Acid Addition

Reaction with hypochlorous acid (HOCl) produces 2-chloro-3-hydroxybutyric acid, which can undergo further transformations :
CH₃CH=CHCOOH+HOClCH₃CHClCH(OH)COOH\text{CH₃CH=CHCOOH} + \text{HOCl} \rightarrow \text{CH₃CHClCH(OH)COOH}

Key Research Findings

  • Catalytic Specificity : Tosic acid (TsOH) and pyrrolidine/acetic acid systems optimize aldol-condensations for aromatic and aliphatic substrates, respectively, based on HOMO-LUMO energy gaps .

  • Thermal Stability : Isomerization equilibrium favors the trans-isomer due to lower steric strain .

Q & A

Q. Basic: What spectroscopic techniques are recommended for characterizing 2-Butenoic acid, and what parameters are critical for accurate analysis?

Answer:
this compound (E-isomer, crotonic acid) is best characterized using infrared (IR) spectroscopy and mass spectrometry (MS) . For IR analysis, key absorption bands correspond to the carboxylic acid group (C=O stretch at ~1700 cm⁻¹) and conjugated double bond (C=C stretch at ~1630 cm⁻¹). Instrument parameters such as grating changes (e.g., 2000, 630 cm⁻¹) and resolution (2 cm⁻¹) are critical for resolving overlapping peaks . MS using electron ionization (EI) provides molecular weight confirmation (m/z 86 for [M]⁺) and fragmentation patterns to distinguish isomers. Reference databases like NIST ensure accurate spectral matching .

Q. Advanced: How can researchers resolve discrepancies in reported thermodynamic properties of this compound isomers?

Answer:
Discrepancies in melting/boiling points between (E)- and (Z)-isomers arise from differences in intermolecular hydrogen bonding and crystal packing. For example, (E)-2-Butenoic acid (crotonic acid) has a melting point of 71°C and boiling point of 183°C, while the Z-isomer may differ due to reduced symmetry . To resolve contradictions:

Reproduce experimental conditions : Ensure purity (>98%) and use calibrated instruments.

Cross-validate methods : Compare differential scanning calorimetry (DSC) with gas chromatography (GC) data.

Reference authoritative databases : Prioritize data from NIST or peer-reviewed studies over commercial sources .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosol exposure .
  • Ventilation : Work in a fume hood to avoid inhalation risks (TLV: Not established; treat as irritant).
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) .

Q. Advanced: How does stereoisomerism influence this compound’s reactivity in polymerization reactions?

Answer:
The (E)-isomer (crotonic acid) exhibits higher reactivity in copolymerization due to its planar structure, which facilitates radical initiation. For example, in synthesizing VA/crotonic acid/vinyl neodecanoate copolymers , the (E)-isomer forms stable propagating chains, while the (Z)-isomer may introduce steric hindrance. Key methodological considerations:

Isomer purity : Confirm via HPLC or chiral GC.

Reaction kinetics : Monitor using real-time FTIR to track C=C bond consumption .

Thermal stability : DSC analysis ensures decomposition temperatures (>160°C) are not exceeded .

Q. Basic: What experimental design considerations are critical when studying this compound’s effects on enzymatic activity?

Answer:

  • pH control : this compound (pKa ~4.7) can lower solution pH, denaturing enzymes. Use buffered systems (e.g., phosphate buffer, pH 5–7) .
  • Substrate specificity : Test with α-amylase or lipase, which are pH-sensitive.
  • Dose-response analysis : Use serial dilutions (0.1–10 mM) to identify IC₅₀ values.
  • Negative controls : Include inert acids (e.g., acetic acid) to isolate pH effects from structural interactions .

Q. Advanced: What methodologies assess the environmental impact and degradation pathways of this compound derivatives?

Answer:

  • Biodegradation studies : Use OECD 301B tests (aqueous aerobic conditions) to measure half-life.
  • Photolysis : Expose to UV light (254 nm) and monitor via LC-MS for breakdown products (e.g., acetic acid) .
  • Ecotoxicology : Test with Daphnia magna (EC₅₀) and algae (growth inhibition) .
  • Computational modeling : Apply QSAR models to predict persistence and bioaccumulation .

Q. Basic: How are this compound copolymers synthesized, and what analytical methods confirm their structure?

Answer:
Synthesis :

Free-radical polymerization : Initiate with AIBN (azobisisobutyronitrile) at 60–80°C in toluene .

Monomer feed ratio : Optimize using a 1:2:1 molar ratio of this compound:vinyl acetate:vinyl neodecanoate.

Characterization :

  • FTIR : Confirm ester (C=O at 1730 cm⁻¹) and carboxylic acid groups.
  • GPC : Measure molecular weight (Mn ~10,000–50,000 Da).
  • ¹H NMR : Identify comonomer integration ratios .

Q. Key Physical Properties of this compound (E-Isomer)

PropertyValueReference
Molecular Weight86.09 g/mol
Melting Point71°C
Boiling Point183°C
log Pow (Octanol-Water)0.92

Properties

CAS No.

113192-18-0

Molecular Formula

C4H6O2

Molecular Weight

86.09 g/mol

IUPAC Name

but-2-enoic acid

InChI

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2-3H,1H3,(H,5,6)

InChI Key

LDHQCZJRKDOVOX-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)O

Related CAS

26007-90-9

Origin of Product

United States

Retrosynthesis Analysis

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